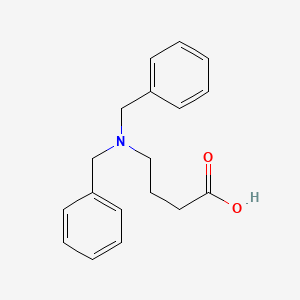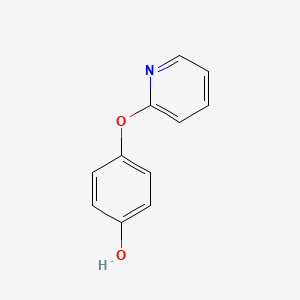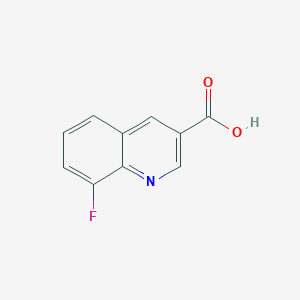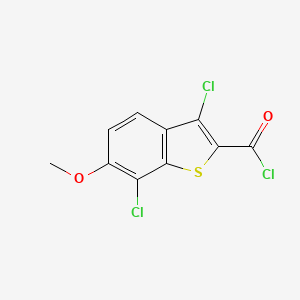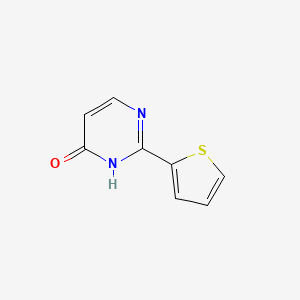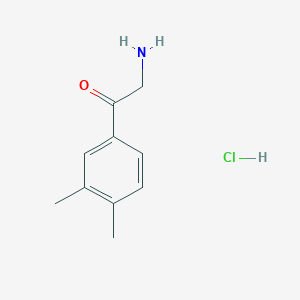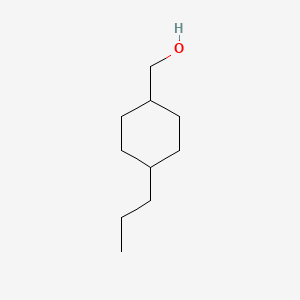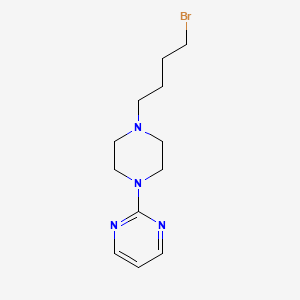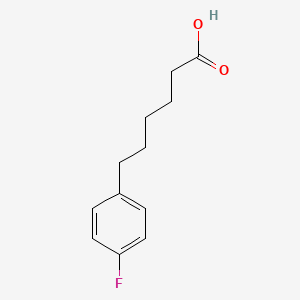![molecular formula C9H12O4S B1340666 Ethanol, 2-[4-(methylsulfonyl)phenoxy]- CAS No. 96939-96-7](/img/structure/B1340666.png)
Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
Overview
Description
“Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” is a chemical compound with the molecular formula C9H12O4S . It is related to phenoxyethanol, which is an organic compound used as a common preservative in vaccine formulations .
Synthesis Analysis
The synthesis of compounds similar to “Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” has been reported in the literature. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial and anti-inflammatory activities .Molecular Structure Analysis
The molecular structure of “Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” consists of 9 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 216.26 g/mol.Scientific Research Applications
Amino-protective Groups in Peptide Synthesis
The modification of the methyl group in 2-(methylsulphonyl)ethanol has led to the development of alcohols that can be used to introduce amino-protective groups of the urethane type, which are labile in alkaline media. This advancement has implications for peptide synthesis, as these protective groups exhibit higher sensitivity to base due to the presence of a phenyl group bearing a function with a negative inductive effect. The recommended function, a disulphone: 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, offers better stability than the Fmoc group, resists catalytic hydrogenolysis, and is highly stable in acidic medium, making it a significant contribution to the field of peptide synthesis (Verhart & Tesser, 2010).
Conformational Analysis of β-Hydroxy Sulfones
The synthesis and conformational analysis of compounds such as 2-(methylsulfonyl)-1-(2-quinolyl)ethanol and its derivatives have been conducted to understand their structural behavior better. The conformational analysis, using techniques like molecular mechanics and vicinal coupling constants, highlights the influence of polar interactions on the stability of different conformations, with less significant contributions from steric effects and intramolecular hydrogen bonding. This research provides valuable insights into the behavior of β-hydroxy sulfones, which could be relevant for the development of bioisosteres and other pharmaceutical applications (Alvarez-Ibarra et al., 1996).
Extraction Techniques Using Emulsion Liquid Membranes
The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes highlights a practical application of 2-(methylsulfonyl)ethanol derivatives in separation processes. This technique, particularly relevant in the context of olive mill wastewater treatment, demonstrates the potential of these compounds in environmental engineering and waste management, providing a method for the recovery of valuable phenolic compounds while addressing pollution issues (Reis et al., 2006).
Fractionation of Phenolic Compounds
The use of ultrafiltration for the fractionation of phenolic compounds recovered from winery sludge exemplifies the application of ethanol, 2-[4-(methylsulfonyl)phenoxy]- derivatives in the food and beverage industry. This technique allows for the separation and recovery of various phenolic classes, contributing to the sustainable management of winery waste and the potential development of value-added products from these waste streams (Galanakis et al., 2013).
Future Directions
properties
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJMACPXQCZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564740 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96939-96-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

